3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
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Biological Activity
The compound 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienopyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thienoquinoline backbone with various functional groups that contribute to its biological activity. The molecular formula is C19H22N4O3S with a molecular weight of approximately 382.47 g/mol. Its structure is crucial for its interaction with biological targets.
Research indicates that the compound exhibits multiple mechanisms of action:
- Wnt Pathway Inhibition : It has been shown to inhibit the Wnt signaling pathway by stabilizing the Axin protein complex. This inhibition is critical in various cellular processes including differentiation and proliferation .
- Neurite Outgrowth : The compound has demonstrated the ability to induce neurite outgrowth in PC12 cells, suggesting potential applications in neuroregenerative therapies. This effect appears to occur independently of the TrkA receptor, indicating a unique mechanism for promoting neural differentiation .
- Antimicrobial Activity : Similar derivatives within the thienopyridine class have exhibited antibacterial and anticancer properties. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives suggest a promising potential in this area .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects observed in various studies:
Case Studies
- Cardiomyogenesis Induction : A study involving derivatives similar to the compound showed that it could enhance cardiomyogenesis by inhibiting Wnt signaling pathways. The optimal analogs were able to induce cardiogenesis significantly more effectively than previous compounds at lower concentrations .
- Neural Differentiation : A fluorescent derivative of a similar structure was tested in rat PC12 cells and resulted in significant neuritogenic activity, suggesting that modifications to the thienopyridine structure could enhance neurogenic effects while also serving as a bioimaging tool .
Properties
IUPAC Name |
3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-20(2)8-13-10(15(25)9-20)7-11-16(21)17(29-19(11)23-13)18(26)22-12-5-3-4-6-14(12)24(27)28/h3-7H,8-9,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPESKHHVTDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])N)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.